Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate CAS number and identifiers
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate , a specialized reagent used in organic synthesis for the introduction of the
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate: A Specialized Reagent for -Keto Ester Synthesis
Introduction
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate (also known as 1-(Ethoxyoxalyl)imidazole ) is a reactive
Due to its high reactivity and moisture sensitivity, it is often generated in situ or handled under strictly anhydrous conditions.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate |
| Synonyms | 1-(Ethoxyoxalyl)imidazole; Ethyl |
| CAS Number | Not widely listed (Often generated in situ; available from specialized suppliers like CymitQuimica and SciSupplies) |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| Structure | Imidazole ring attached at N1 to a 2-oxoacetate group ( |
| Physical State | Solid (low melting) or oil (depending on purity); typically white to off-white |
| Solubility | Soluble in DCM, THF, Acetonitrile; decomposes in water/alcohols |
| Stability | Moisture sensitive; hydrolyzes to imidazole, oxalic acid, and ethanol |
Synthesis & Production
The most reliable method for synthesizing Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate involves the nucleophilic acyl substitution of ethyl oxalyl chloride with imidazole. This reaction is typically performed in an inert solvent (e.g., dichloromethane or THF) at low temperatures to prevent double acylation or polymerization.
Protocol: Preparation of Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate
Reagents:
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Imidazole (2.0 equivalents) or Imidazole (1.0 eq) + Triethylamine (1.1 eq)
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Ethyl Oxalyl Chloride (1.0 equivalent)[1]
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask and purge with nitrogen or argon.
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Dissolution: Dissolve Imidazole (20 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
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Addition: Add Ethyl Oxalyl Chloride (10 mmol) dropwise over 15-30 minutes. The reaction is exothermic; maintain temperature < 5°C.
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Note: Using 2 equivalents of imidazole allows the second equivalent to act as a base to scavenge the HCl formed. Alternatively, use 1 eq Imidazole and 1.1 eq TEA.
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Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours.
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Work-up:
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Filter off the precipitated Imidazole hydrochloride (or TEA·HCl) salt under an inert atmosphere.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The product is often used crude due to instability. If necessary, rapid recrystallization from dry hexane/ether or sublimation can be attempted.
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Synthesis Workflow Diagram
Caption: Step-by-step synthesis of Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate via acylation.
Reactivity & Applications
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate functions as a "transfer reagent" for the ethyl oxalyl group. The imidazole moiety acts as an excellent leaving group upon nucleophilic attack, facilitating the formation of
Mechanism of Action: Acyl Transfer
The carbonyl carbon adjacent to the imidazole ring is highly electrophilic due to the electron-withdrawing nature of both the imidazole and the adjacent ester carbonyl.
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Nucleophilic Attack: A nucleophile (Nu:), such as an amine or alcohol, attacks the carbonyl carbon attached to the imidazole.
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Tetrahedral Intermediate: A transient intermediate forms.
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Elimination: The imidazole ring is expelled as a stable leaving group.
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Product Formation: The ethyl oxalyl group (
) is transferred to the nucleophile.
Key Applications in Drug Development
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-Keto Amide Synthesis: Reaction with primary or secondary amines yields
-keto amides, a common motif in protease inhibitors (e.g., HCV protease inhibitors). -
Heterocycle Formation: Reaction with amidines, hydrazines, or diamines can lead to fused heterocyclic systems (e.g., pyrazinones, triazinones) by initial acylation followed by cyclization.
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C-Acylation: Can react with carbon nucleophiles (e.g., Grignard reagents, enolates) to introduce the
-keto ester side chain.
Reactivity Pathway Diagram
Caption: Mechanism of acyl transfer from Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate to a nucleophile.
Handling & Safety
This compound is an
Safety Data Sheet (SDS) Highlights
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen). Keep tightly sealed to prevent hydrolysis.
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Handling: Use in a fume hood. Wear gloves and safety glasses. Avoid contact with water or alcohols unless intended as reactants.
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Stability: Decomposes in the presence of moisture to release Imidazole and Ethyl hydrogen oxalate (or Oxalic acid + Ethanol).
References
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Thieme Chemistry. (2024). Facile Synthesis of 2-(2-Ethoxy-1,2-dioxoethyl)azoles. Retrieved from
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Enamine. (2024). Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole. Retrieved from
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CymitQuimica. (2024). Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate Product Listing. Retrieved from
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SciSupplies. (2024). Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate Catalog Entry. Retrieved from
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PubChem. (2024). Compound Summary for Ethyl 2-(1H-imidazol-1-yl)acetate (Related Structure). Retrieved from
